

An In-Depth Technical Guide to the Thermodynamic Properties of Nd-Ni Intermetallics

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Compound of Interest

Compound Name: Neodymium--nickel (2/7)

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For Researchers, Scientists, and Professionals in Materials Science

This technical guide provides a comprehensive overview of the thermodynamic properties of Neodymium-Nickel (Nd-Ni) intermetallic compounds. Understanding these properties is crucial for the design, synthesis, and application of these materials in various fields, including magnetic materials, hydrogen storage, and catalysis. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents visual representations of relevant processes and relationships.

Introduction to Nd-Ni Intermetallics

The binary Nd-Ni system is characterized by the formation of eight stable intermetallic compounds: Nd_3Ni , Nd_7Ni_3 , NdNi , NdNi_2 , NdNi_3 , Nd_2Ni_7 , NdNi_5 , and $\text{Nd}_2\text{Ni}_{17}$.^[1] The thermodynamic stability and properties of these phases dictate the performance and reliability of Nd-Ni based materials. Key thermodynamic parameters that govern their behavior include the enthalpy of formation, entropy, Gibbs free energy of formation, and heat capacity.

Thermodynamic Data of Nd-Ni Intermetallics

The following tables summarize the available quantitative thermodynamic data for Nd-Ni intermetallic compounds. These values have been determined through a combination of

experimental techniques and computational modeling, primarily using the CALPHAD (Calculation of Phase Diagrams) method.[\[2\]](#)

Table 1: Enthalpy of Formation (ΔH_f°) of Nd-Ni Intermetallics

Compound	ΔH_f° (kJ/mol of atoms)
Nd ₃ Ni	-24.5
Nd ₇ Ni ₃	-31.2
NdNi	-40.1
NdNi ₂	-41.5
NdNi ₃	-39.6
Nd ₂ Ni ₇	-37.2
NdNi ₅	-33.9
Nd ₂ Ni ₁₇	-23.7

Note: Data is based on CALPHAD modeling and may vary with different experimental determinations.

Table 2: Entropy of Formation (ΔS_f°) of Nd-Ni Intermetallics at 298.15 K

Compound	ΔS_f° (J/mol·K of atoms)
Nd ₃ Ni	-1.5
Nd ₇ Ni ₃	-2.1
NdNi	-3.0
NdNi ₂	-2.5
NdNi ₃	-2.2
Nd ₂ Ni ₇	-1.9
NdNi ₅	-1.5
Nd ₂ Ni ₁₇	-1.0

Note: Data is based on CALPHAD modeling and represents the entropy change upon formation from the pure elements.

Table 3: Gibbs Free Energy of Formation (ΔG_f°) of Nd-Ni Intermetallics at 298.15 K

Compound	ΔG_f° (kJ/mol of atoms)
Nd ₃ Ni	-24.0
Nd ₇ Ni ₃	-30.6
NdNi	-39.2
NdNi ₂	-40.7
NdNi ₃	-38.9
Nd ₂ Ni ₇	-36.6
NdNi ₅	-33.4
Nd ₂ Ni ₁₇	-23.4

Note: Calculated from $\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S_f^\circ$ using the data from Tables 1 and 2.

Table 4: Heat Capacity (Cp) of Nd-Ni Intermetallics

Comprehensive experimental heat capacity data for all individual Nd-Ni intermetallic compounds is not readily available in the literature. However, the heat capacity can be estimated using the Neumann-Kopp rule as a first approximation or determined experimentally using techniques like Differential Scanning Calorimetry (DSC). For related rare earth-nickel compounds, low-temperature heat capacity studies have been conducted to investigate their magnetic and electronic properties.^{[3][4]}

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties of intermetallic compounds requires precise and specialized experimental techniques. High-temperature calorimetry is a primary method for directly measuring the enthalpy of formation.

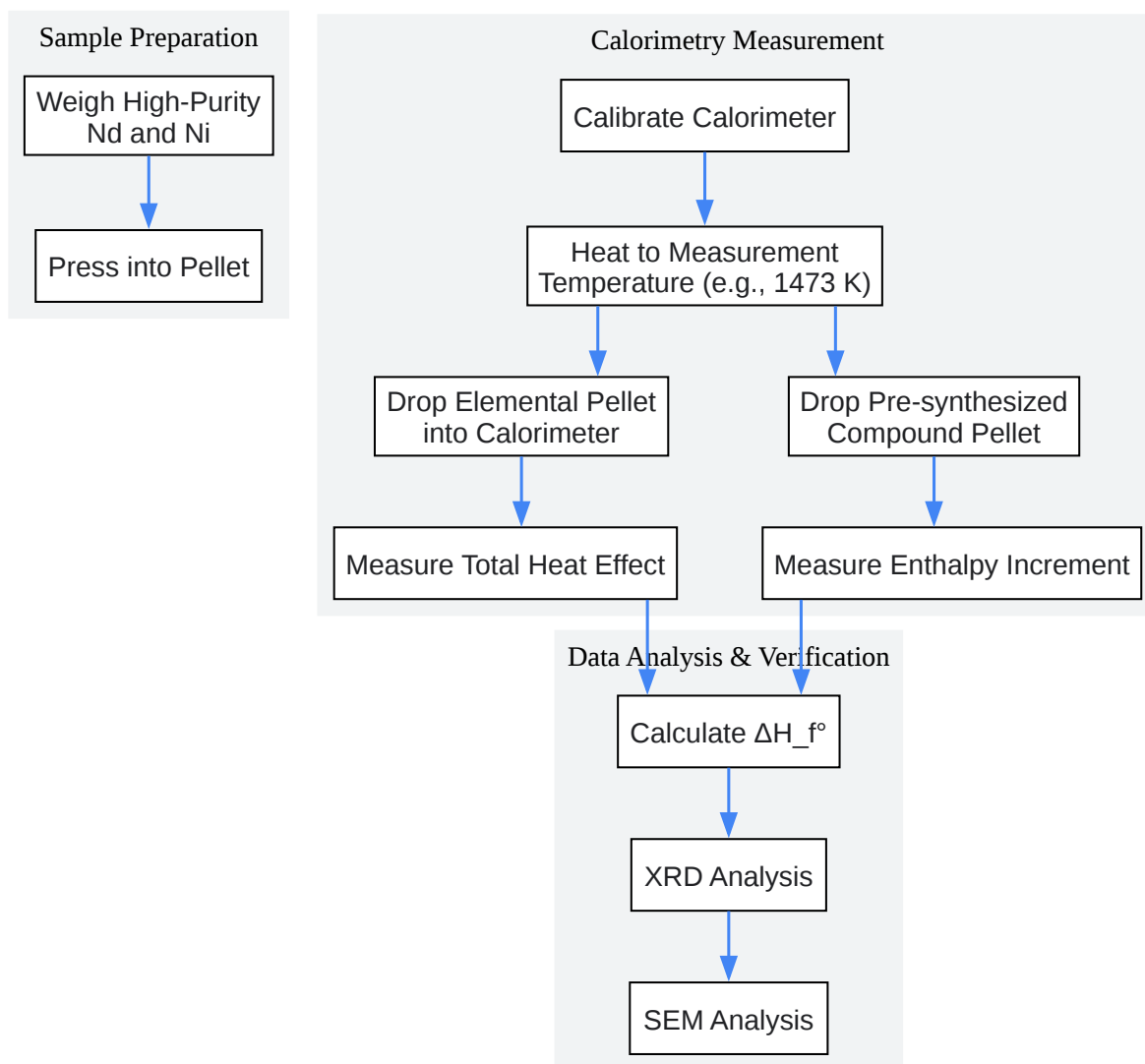
High-Temperature Reaction Calorimetry

Objective: To directly measure the enthalpy of formation (ΔH_f°) of an Nd-Ni intermetallic compound.

Methodology:

- Sample Preparation:
 - High-purity Neodymium (Nd) and Nickel (Ni) are weighed in the desired stoichiometric ratio for the target intermetallic compound.
 - The elements are typically in the form of powders or small pieces to ensure a complete and rapid reaction.
 - The sample is pressed into a pellet to ensure good thermal contact and containment.
- Calorimeter Setup:
 - A high-temperature calorimeter, such as a Setaram MHTC or a custom-built instrument, is used.

- The calorimeter is calibrated using a standard material with a known enthalpy of fusion (e.g., pure gold or silver).
- The calorimeter is heated to a temperature above the reaction initiation temperature but below the melting point of the product, if possible. A typical temperature for the synthesis of rare-earth intermetallics is around 1473 K (1200 °C).
- Measurement Procedure:
 - The pellet of the elemental mixture is dropped from room temperature into the pre-heated calorimeter.
 - The heat generated by the exothermic formation reaction of the intermetallic compound is measured by the calorimeter's sensors. This is the total heat effect, which includes the heat of reaction and the heat absorbed by the sample to reach the calorimeter's temperature.
 - In a separate experiment, a pre-synthesized pellet of the same intermetallic compound is dropped from room temperature into the calorimeter at the same temperature. This measures the enthalpy increment of the compound from room temperature to the calorimeter temperature.
 - The standard enthalpy of formation at 298.15 K is then calculated by subtracting the enthalpy increment of the compound from the total heat effect of the reaction of the elements, taking into account the enthalpy increments of the pure elements.
- Data Analysis:
 - The heat flow curves are integrated to determine the total heat effect.
 - Corrections are made for any heat loss or gain during the drop and for the heat of mixing if a solvent is used (in solution calorimetry).
 - The final product is analyzed using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm the formation of the desired single-phase intermetallic compound.



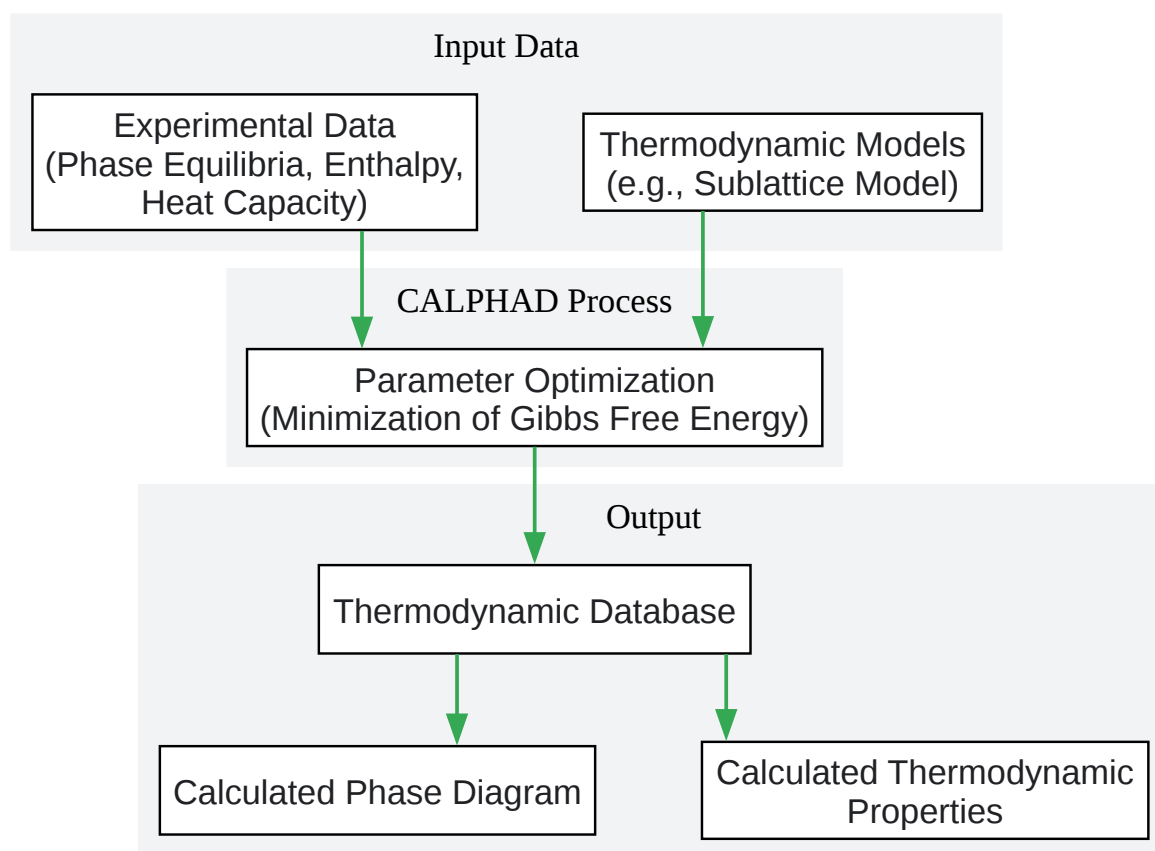
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Experimental workflow for high-temperature reaction calorimetry.

Computational Modeling: The CALPHAD Method

The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational tool used to model the thermodynamic properties of multicomponent systems.[5] It combines experimental data with thermodynamic models to create a self-consistent thermodynamic database. This database can then be used to calculate phase diagrams and other thermodynamic properties for which experimental data may be scarce.

The Gibbs free energy of each phase is described by a mathematical model that takes into account temperature, pressure, and composition. For the Nd-Ni system, the Gibbs energy of the liquid, solid solution, and intermetallic phases are modeled. The parameters in these models are optimized to best reproduce the available experimental data, such as phase boundary information and measured thermodynamic quantities.



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Logical relationship of the CALPHAD method.

Conclusion

The thermodynamic properties of Nd-Ni intermetallics are fundamental to understanding their stability and behavior in various applications. While a complete experimental dataset for all compounds across all temperature ranges is not yet available, the combination of experimental techniques like high-temperature calorimetry and computational methods such as CALPHAD provides a robust framework for their assessment. The data and methodologies presented in this guide serve as a valuable resource for researchers and scientists working with these advanced materials. Further experimental work, particularly on the heat capacity and entropy of the individual intermetallic phases, would be beneficial for refining the thermodynamic databases and enabling more accurate material design.

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